1-Hydroxybenzotriazole hydrate
Overview
Description
1-Hydroxybenzotriazole hydrate is a derivative of benzotriazole, primarily used as a coupling reagent in peptide synthesis. It is known for its ability to suppress racemization during peptide synthesis, making it a valuable tool in the field of synthetic chemistry . The compound is typically available as a white crystalline powder and is often used in its hydrated form to enhance stability and ease of handling .
Mechanism of Action
Target of Action
The primary target of 1-Hydroxybenzotriazole (HOBt) hydrate is the amino group of protected amino acids . It is used in peptide synthesis, where it interacts with these amino acids to form amides .
Mode of Action
1-Hydroxybenzotriazole hydrate acts as a coupling reagent in the synthesis of amides . It facilitates the condensation reaction between the activated ester/acid and the amino group of protected amino acids . Additionally, it is used as a racemization suppressor during peptide synthesis , which helps to maintain the specific spatial arrangement of the amino acids in the peptide chain .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the peptide synthesis pathway . In this pathway, HOBt hydrate aids in the formation of peptide bonds, which are crucial for the creation of peptides. It does this by facilitating the condensation reaction between the activated ester/acid and the amino group of protected amino acids .
Result of Action
The primary result of the action of this compound is the synthesis of amides , specifically peptides . By facilitating the condensation reaction in peptide synthesis, it aids in the creation of peptide bonds, leading to the formation of peptides . It also helps to suppress racemization during this process, ensuring the correct spatial arrangement of the amino acids in the peptide chain .
Biochemical Analysis
Biochemical Properties
1-Hydroxybenzotriazole hydrate plays a significant role in reducing the racemization during peptide synthesis . It is widely employed as a catalyst or stoichiometric additive to accelerate nucleophilic acyl substitution reactions, specifically amidations . It interacts with the amino group of protected amino acids during the condensation reaction .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. By facilitating the condensation reaction between the activated ester/acid and the amino group of protected amino acids, it influences protein synthesis within the cell .
Molecular Mechanism
At the molecular level, this compound acts as a nucleophilic additive in synthetic chemistry . It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. It is known to inhibit racemization in peptide syntheses using DCC as a condensing agent .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with the amino group of protected amino acids during the condensation reaction .
Subcellular Localization
The subcellular localization of this compound is not well-defined as it is primarily used in peptide synthesis and does not have a specific target within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxybenzotriazole hydrate can be synthesized through the reaction of o-nitrochlorobenzene with hydrazine hydrate in the presence of a solvent such as toluene. The reaction mixture is heated to a temperature range of 110-120°C and stirred for several hours. After the reaction is complete, the mixture is neutralized with a basic solution, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxybenzotriazole hydrate primarily undergoes nucleophilic acyl substitution reactions, specifically amidations. It is also involved in the formation of activated esters, which are crucial intermediates in peptide synthesis .
Common Reagents and Conditions
Reagents: Carboxylic acids, amines, and coupling agents such as dicyclohexylcarbodiimide.
Conditions: Ambient temperature, polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from reactions involving this compound are amides and peptides. These products are essential in various fields, including pharmaceuticals and biotechnology .
Scientific Research Applications
1-Hydroxybenzotriazole hydrate is widely used in scientific research due to its versatility and effectiveness as a coupling reagent. Some of its key applications include:
Peptide Synthesis: It is extensively used in the synthesis of peptides, where it helps in forming amide bonds without causing racemization.
Oligonucleotide Couplings: The compound is also employed in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and diagnostics.
Deprotection Agent: It serves as a deprotection agent for the removal of protecting groups such as 9-fluorenylmethoxycarbonyl, which are used to protect functional groups during chemical reactions.
Industrial Applications: In the industry, this compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide: Another coupling reagent used in peptide synthesis, but it is less effective in suppressing racemization compared to 1-hydroxybenzotriazole hydrate.
1-Hydroxy-7-azabenzotriazole: Similar in structure and function but has different reactivity and stability profiles.
Uniqueness
This compound stands out due to its superior ability to suppress racemization during peptide synthesis. This property makes it a preferred choice in the synthesis of chiral molecules where maintaining stereochemistry is crucial .
Properties
IUPAC Name |
1-hydroxybenzotriazole;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPKRYGDFTMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924462 | |
Record name | 1H-Benzotriazol-1-ol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-53-9, 80029-43-2 | |
Record name | 1-Hydroxy-1H-benzotriazole hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123333-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxybenzotriazole hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80029-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxybenzotriazole monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080029432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazol-1-ol--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Hydroxybenzotriazole Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the primary use of 1-hydroxybenzotriazole hydrate in the provided research?
A1: In the provided research articles, this compound (HOBt) is primarily used as a coupling agent in peptide synthesis. [, , , , , ]. It aids in the formation of amide bonds between carboxylic acids and amines, a fundamental reaction in constructing peptides.
Q2: Can you explain the mechanism of action of HOBt as a peptide coupling agent?
A2: HOBt acts as an auxiliary nucleophile in peptide coupling reactions. It reacts with the activated carboxylic acid (often activated by carbodiimides like EDCI) to form an active ester intermediate. This HOBt ester is less reactive towards hydrolysis than the initial activated ester, making the reaction more efficient and reducing racemization of the amino acid. The amine component can then readily attack this HOBt ester, leading to the formation of the desired amide bond.
Q3: Besides peptide synthesis, are there any other applications of HOBt mentioned in the research?
A3: While not directly mentioned in the provided research, HOBt derivatives have been explored for their potential therapeutic applications. One study mentions the synthesis of peptides incorporating 3-aminoadamantane carboxylic acids, which were found to enhance synaptic plasticity and act as neurogenic agents. These peptides were synthesized using HOBt as a coupling agent [].
Q4: What is known about the stability of HOBt under various conditions?
A5: While the provided research doesn't delve into the specific stability parameters of HOBt, one study mentions an acute toxicologic evaluation of the compound []. This suggests that stability and safety are important considerations for its use.
Q5: What analytical techniques are commonly employed to characterize and quantify HOBt?
A6: Although not explicitly mentioned in the context of HOBt analysis, the research articles utilize techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize synthesized compounds [, , ]. These techniques are likely applicable for characterizing and confirming the structure of HOBt as well.
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